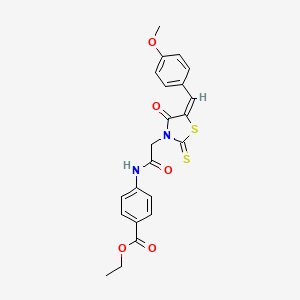

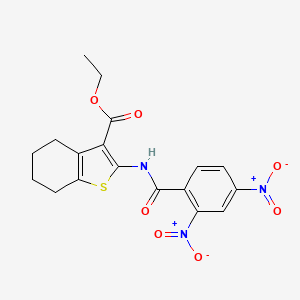

(E)-ethyl 4-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound to form a Schiff base. For example, a novel Schiff base compound named as phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate is synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol . Another example is the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) via the multi-component synthesis by the mechanochemical grinding of glycine, benzoyl chloride, an aromatic aldehyde and fused sodium acetate in the presence of drops of acetic anhydride .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography. In the case of the related compound phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, the structure was verified using single-crystal X-ray diffraction .Applications De Recherche Scientifique

Aldose Reductase Inhibitors

A study on benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines revealed their potential as potent and partly selective aldose reductase inhibitors. These compounds, including ethyl 4-[2-benzamido-5-(2-methoxy-2-oxyethylidene)-4-oxothiazolidin-3-yl]benzoates, were synthesized and evaluated, showing significant inhibitory activity on aldehyde reductase and aldose reductase, which are crucial for addressing diabetic complications. Their synthesis involved heterocyclization with dimethyl acetylenedicarboxylate in dry methanol, leading to compounds with promising activity against pathological conditions related to diabetes (Saeed et al., 2014).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, including 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have been synthesized and assessed for their antimicrobial potential against a range of bacteria, mycobacteria, and fungi. These compounds demonstrated significant activity, particularly against mycobacteria, including Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents. The structural activity relationships were identified, enhancing our understanding of their antimicrobial efficacy (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Several novel 4-thiazolidinones with a benzothiazole moiety have been synthesized and screened for their anticancer activity. These compounds, obtained through Knoevenagel condensation, showed significant antitumor activity across various cancer cell lines, including leukemia, melanoma, and lung cancer. The study highlighted two compounds with substantial anticancer effects, suggesting their utility in developing new cancer therapies (Havrylyuk et al., 2010).

Docking Studies and Antimicrobial Evaluation

Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and evaluated for their antimicrobial activity through docking studies. This research offers insights into the interaction mechanisms of these compounds with microbial enzymes, showcasing a novel approach to designing antimicrobial agents (Spoorthy et al., 2021).

Propriétés

IUPAC Name |

ethyl 4-[[2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S2/c1-3-29-21(27)15-6-8-16(9-7-15)23-19(25)13-24-20(26)18(31-22(24)30)12-14-4-10-17(28-2)11-5-14/h4-12H,3,13H2,1-2H3,(H,23,25)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYJGNOWGADYAH-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2883609.png)

![1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2883613.png)

![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2883616.png)

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)

![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)

![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883625.png)